molecular formula C9H5ClO4S B3368469 3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid CAS No. 21211-27-8

3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid

Cat. No. B3368469
CAS RN: 21211-27-8
M. Wt: 244.65 g/mol
InChI Key: KAEKYMDYNFGGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid” is a chemical compound that belongs to the class of benzofuran compounds . It has a linear formula of C8H5ClO2S . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds, including “3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid”, have been synthesized using novel methods discovered in recent years . One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid” is represented by the linear formula C8H5ClO2S . This compound is a derivative of benzothiophene, a heterocyclic sulfur compound .


Chemical Reactions Analysis

Benzofuran compounds, including “3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid”, have been involved in various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .

Future Directions

The future directions for “3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid” and other benzofuran compounds include further exploration of their biological activities and potential applications in many aspects . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

properties

IUPAC Name

3-chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO4S/c10-7-5-3-1-2-4-6(5)15(13,14)8(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEKYMDYNFGGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2(=O)=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326948
Record name NSC623632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid

CAS RN

21211-27-8
Record name NSC623632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Reactant of Route 3
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Reactant of Route 4
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Reactant of Route 5
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Reactant of Route 6
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.